molecular formula C21H31FN4O6S B2895995 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 872987-11-6

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2895995
CAS No.: 872987-11-6
M. Wt: 486.56
InChI Key: AHFYPLODTHGOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts by targeting the kinase domain of RIPK1, thereby preventing its activation and the subsequent initiation of necroptosis, a form of programmed cell death . As a key research tool, it is extensively used to investigate the role of RIPK1-mediated signaling in a range of pathological processes. Its primary research value lies in elucidating the contribution of necroptosis to the pathogenesis of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , as well as in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease . By selectively inhibiting RIPK1, researchers can dissect its function in cell death and inflammation pathways, providing critical insights for the development of novel therapeutic strategies for conditions where dysregulated cell death is a central feature. This inhibitor is therefore an essential compound for advancing our understanding of cell death mechanisms and their implications in human disease.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O6S/c1-16-14-17(22)4-5-18(16)33(29,30)26-8-3-11-32-19(26)15-24-21(28)20(27)23-6-2-7-25-9-12-31-13-10-25/h4-5,14,19H,2-3,6-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYPLODTHGOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3-Oxazinan Ring

The 1,3-oxazinan ring is synthesized via cyclization reactions starting from β-amino alcohols or their derivatives. A common approach involves the reaction of 3-amino-1-propanol with carbonyl-containing reagents under acidic or basic conditions. For instance, cyclization using triphosgene in dichloromethane at 0°C yields the oxazinan scaffold with high regioselectivity. Alternative methods employ catalytic palladium systems, though these are less prevalent due to cost and complexity.

Introduction of the 4-Fluoro-2-methylbenzenesulfonyl Group

Sulfonylation of the oxazinan ring is achieved using 4-fluoro-2-methylbenzenesulfonyl chloride. This step typically occurs in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, with pyridine or triethylamine as a base to neutralize HCl byproducts. Reaction completion is monitored via thin-layer chromatography (TLC), with yields ranging from 75–85%.

Coupling with the Morpholin-4-ylpropyl Ethanediamide Moiety

The final step involves coupling the sulfonylated oxazinan intermediate with N-[3-(morpholin-4-yl)propyl]ethanediamide. This is facilitated by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization. Solvents like dimethylformamide (DMF) or acetonitrile are employed at 25–40°C, with reaction times of 12–24 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields for the sulfonylation step are achieved in dichloromethane at 0–5°C, minimizing side reactions such as sulfonate ester formation. Elevated temperatures (>30°C) reduce yields by 15–20% due to decomposition. For amide coupling, DMF outperforms acetonitrile, providing a 92% yield compared to 78%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the presence of characteristic signals:

  • Morpholinyl protons : δ 2.35–2.50 (m, 4H, N-CH₂-CH₂-O)
  • Sulfonyl aromatic protons : δ 7.55 (d, J = 8.2 Hz, 1H) and δ 7.20 (d, J = 6.8 Hz, 1H)
  • Oxazinan methylene : δ 3.80–4.10 (m, 2H)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes purity ≥95%, with retention times of 8.2–8.5 minutes under standardized conditions.

Research Discoveries and Challenges

Side Reactions and Mitigation

Competitive guanidine formation occurs when excess cyanamide is present during cyclization, necessitating strict stoichiometric control. This side reaction reduces yields by 10–15% if unmanaged.

Data Tables

Table 1: Key Reaction Parameters for Oxazinan Synthesis

Step Reagents/Conditions Yield (%) Citation
Oxazinan cyclization Triphosgene, CH₂Cl₂, 0°C, 2h 88
Sulfonylation 4-Fluoro-2-methylbenzenesulfonyl chloride, Pyridine, THF 82
Amide coupling EDCI, HOBt, DMF, 25°C, 24h 92

Table 2: Comparative Solvent Performance in Amide Coupling

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 92 24
Acetonitrile 37.5 78 36

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The fluoro-substituted benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The oxazinan ring and morpholine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (CAS 872724-02-2)

Molecular Formula : C₁₉H₂₂FN₃O₆S (MW: 439.5 g/mol)
Key Differences :

  • Substituent on Ethanediamide : The morpholinylpropyl group in the target compound is replaced by a furan-2-ylmethyl group.
  • Impact on Properties :
    • Solubility : The morpholine group enhances water solubility (~20–30 mg/mL predicted) compared to the lipophilic furan analog (<10 mg/mL) .
    • Bioactivity : Morpholine derivatives often exhibit kinase inhibition or GPCR modulation, whereas furan-containing compounds may target microbial enzymes .

p-Fluoro-isobutyrylfentanyl ()

Molecular Formula : C₂₃H₃₀FN₃O (MW: 407.51 g/mol)
Key Differences :

  • Core Structure : The target compound lacks the piperidine and propanamide groups critical for opioid receptor binding.
  • Fluorine Position : Both compounds feature a para-fluoro substituent on an aromatic ring, but the target’s benzenesulfonyl group introduces distinct electronic effects compared to fentanyl’s fluorophenyl moiety .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

Molecular Formula : Varies (e.g., C₂₀H₁₄F₂N₃O₂S₂ for X=H; MW: 452.47 g/mol)
Key Differences :

  • Heterocycle : The 1,2,4-triazole-thione core differs from the 1,3-oxazinan ring, reducing conformational flexibility.
  • Functional Groups : The thione (C=S) group in triazoles (~1247–1255 cm⁻¹ in IR) is absent in the target compound, which has ethanediamide carbonyls .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups LogP (Predicted) Solubility (mg/mL)
Target Compound C₂₂H₃₀FN₅O₆S 535.57 Benzenesulfonyl, oxazinan, ethanediamide 2.1 ~25 (aqueous)
Furan Analog (CAS 872724-02-2) C₁₉H₂₂FN₃O₆S 439.5 Benzenesulfonyl, oxazinan, furan 3.5 <10
p-Fluoro-isobutyrylfentanyl C₂₃H₃₀FN₃O 407.51 Fluorophenyl, piperidine, propanamide 4.8 <5
5-(4-(4-H-Phenylsulfonyl)phenyl)-triazole C₂₀H₁₄F₂N₃O₂S₂ 452.47 Triazole-thione, sulfonyl 3.2 ~15

Research Findings and Implications

  • Synthesis Challenges : The target compound’s morpholinylpropyl group requires precise alkylation steps to avoid N- vs. O-alkylation side products, a common issue in sulfonamide chemistry .
  • Spectroscopic Identification: The absence of C=S vibrations (cf. triazole-thiones in ) and presence of dual C=O stretches (~1660–1680 cm⁻¹) are diagnostic for the ethanediamide bridge .

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound.

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The initial step often includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a suitable oxazinan derivative.
  • Final Product Formation : The resulting sulfonylated oxazinan intermediate is then reacted with N'-[3-(morpholin-4-yl)propyl]ethanediamide to yield the final product.

The compound's structure features a morpholine ring and a sulfonamide group, which are crucial for its biological activity.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups allows for:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways critical in cancer progression.
  • Receptor Binding : It may bind to specific receptors, altering cellular signaling processes and leading to therapeutic effects.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Cancer)15.0Induces apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)20.5Inhibits tubulin polymerization
HeLa (Cervical Cancer)18.0Alters mitochondrial membrane potential

These values indicate that the compound is effective at low concentrations, suggesting potent anticancer properties.

Case Studies

  • Study on A2780 Cell Line : In a study evaluating the compound's effect on the A2780 ovarian carcinoma cell line, it was found to induce significant apoptosis. Flow cytometric analysis revealed an increase in sub-G1 phase cells, indicating cell death.
  • MCF-7 Resistance Study : Another investigation focused on MCF-7 cells resistant to mitoxantrone showed that treatment with this compound resulted in reduced viability and significant cell cycle arrest at the G2/M phase.

Q & A

What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Level : Basic
Answer :
The synthesis involves multi-step reactions requiring precise control of sulfonylation, oxazinan ring formation, and amide coupling. Key challenges include:

  • Regioselectivity : Ensuring sulfonyl group attachment at the 4-fluoro-2-methylbenzene position. Use of protecting groups (e.g., tert-butyldimethylsilyl) during sulfonylation can mitigate side reactions .
  • Oxazinan Ring Stability : The 1,3-oxazinan ring is prone to hydrolysis under acidic conditions. Employing anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) during ring closure improves stability .
  • Purification : By-products from morpholinylpropyl-ethanediamide coupling require chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Level : Basic
Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., distinguishing oxazinan CH2 from morpholine CH2) and confirms sulfonyl group integration .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the oxazinan and morpholine regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic impurities (e.g., incomplete sulfonylation) .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering (see SHELXL refinement protocols) .

How can conformational analysis of the oxazinan ring impact the compound's reactivity and biological activity?

Level : Advanced
Answer :
The oxazinan ring’s puckering (e.g., chair vs. boat conformations) influences:

  • Reactivity : Chair conformers enhance sulfonyl group electrophilicity, facilitating nucleophilic attacks in amide bond formation .
  • Bioactivity : Puckering amplitude (quantified via Cremer-Pople parameters) modulates interactions with enzymatic targets (e.g., hydrophobic pockets in kinases). Molecular dynamics (MD) simulations paired with crystallographic data (SHELXL) can predict dominant conformers in solution vs. solid state .

What strategies can resolve contradictions in biological activity data between different studies?

Level : Advanced
Answer :
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate activity tests (e.g., IC50 in kinase inhibition) under identical conditions (pH 7.4, 37°C) .
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing morpholinylpropyl with piperazine) to isolate functional group contributions .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model binding modes against target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .

What are the primary functional groups in this compound, and how do they influence its chemical behavior?

Level : Basic
Answer :

  • 4-Fluoro-2-methylbenzenesulfonyl : Enhances electrophilicity for nucleophilic substitution; fluorine increases metabolic stability .
  • 1,3-Oxazinan Ring : Acts as a conformationally constrained scaffold, influencing solubility (logP ~2.1 predicted via ChemAxon) .
  • Morpholinylpropyl Group : Improves water solubility via tertiary amine protonation at physiological pH .

How can computational methods be integrated with experimental data to predict the compound's mechanism of action?

Level : Advanced
Answer :

  • Molecular Docking : Predict binding affinity to targets (e.g., PARP-1 for anticancer activity) using Glide SP mode. Validate with isothermal titration calorimetry (ITC) .
  • QSAR Modeling : Correlate substituent variations (e.g., fluoro vs. chloro) with bioactivity trends using Random Forest algorithms .
  • MD Simulations : Assess target-ligand complex stability over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds (e.g., sulfonyl-O with Lys123) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.